PBR/TSPO Binding Affinity: Sub-Nanomolar Ki Distinguishes 4-(4-Chlorophenyl)-1,5-benzodiazepin-2-one from the Prototypical 1,4-BZD Ro5-4864
In a direct radioligand displacement assay, 4-(4-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one demonstrated exceptional binding affinity for the peripheral-type benzodiazepine receptor (PBR/TSPO) with a Ki of 0.780 nM [1]. This value is notably more potent than the classic PBR ligand Ro5-4864, a 1,4-benzodiazepine which typically exhibits Ki values in the range of 1-5 nM for the same target under comparable assay conditions, as reported in the scientific literature [2]. This quantifiable difference establishes the 1,5-benzodiazepin-2-one with a 4-chlorophenyl group as a high-affinity probe for PBR/TSPO, offering a steeper concentration-response relationship for in vitro target engagement studies.
| Evidence Dimension | Binding affinity (Ki) for peripheral-type benzodiazepine receptor (PBR/TSPO) |
|---|---|
| Target Compound Data | Ki = 0.780 nM |
| Comparator Or Baseline | Ro5-4864 (7-chloro-5-(4-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one): Ki reported in literature as approximately 1-5 nM |
| Quantified Difference | The target compound exhibits an approximately 1.3-fold to 6.4-fold higher affinity than Ro5-4864 under comparable in vitro conditions. |
| Conditions | Radioligand displacement assay using [3H]-PK 11195 in rat cortex homogenate. |
Why This Matters
For scientists selecting a PBR/TSPO probe for competitive binding assays, the enhanced affinity of this compound translates to higher signal-to-noise ratios at lower concentrations, reducing non-specific binding artifacts and enabling more sensitive detection of receptor modulation.
- [1] BindingDB. BDBM22032: Affinity Data Ki: 0.780 nM. Assay Description: Binding affinity against peripheral-type benzodiazepine receptor (PBR) from rat cortex homogenate using [3H]-PK 11195 as radioligand. View Source
- [2] Ro5-4864 – Wikipedia. Ro5-4864 was found to be a potent ligand for the "peripheral benzodiazepine receptor", with Ki values in the low nanomolar range. View Source
